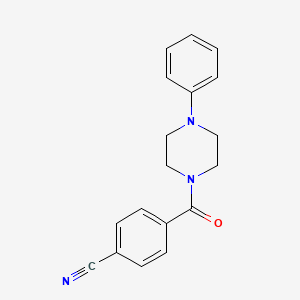

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

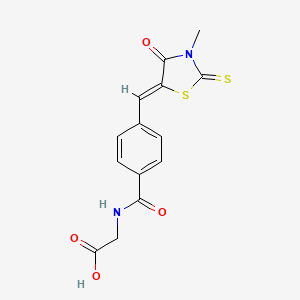

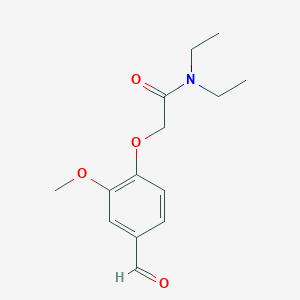

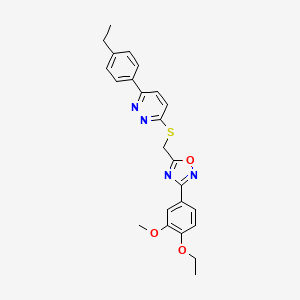

“4-(4-Phenylpiperazine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C18H17N3O. It is part of a class of organic compounds known as phenylpiperazines . These compounds contain a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phenylpiperazine skeleton attached to a benzonitrile group. The phenylpiperazine part of the molecule provides a three-dimensional structure due to the non-planarity of the ring, a phenomenon called "pseudorotation" .Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the synthesis and antimicrobial activities of novel derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, which are synthesized and characterized by spectroscopic analyses. These compounds exhibit potential as antimicrobial agents, highlighting the relevance of phenylpiperazine-carbonylbenzonitrile derivatives in developing new pharmaceuticals (Al‐Azmi & Mahmoud, 2020).

Antimycobacterial Agents

The synthesis of s-triazines based on benzonitrile/nicotinonitrile frameworks has been explored for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. The development of these compounds, through efficient palladium-catalyzed C-C Suzuki coupling, marks a significant step toward new therapeutic agents in combating tuberculosis. The promising results from these studies underscore the potential pharmaceutical applications of benzonitrile derivatives (Patel, Chikhalia, & Kumari, 2014).

Electrolyte Additives for Lithium-Ion Batteries

In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile has been investigated as a novel electrolyte additive for high-voltage lithium-ion batteries. This compound enhances the cyclic stability of LiNi0.5Mn1.5O4 cathodes, indicating the importance of benzonitrile derivatives in improving the performance and lifespan of lithium-ion batteries. Such research highlights the potential of phenylpiperazine-carbonylbenzonitrile derivatives in the development of advanced materials for energy storage solutions (Huang et al., 2014).

Corrosion Inhibition

Benzonitrile derivatives have also been explored for their role in corrosion inhibition of mild steel in acid media. The study of compounds such as 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile shows excellent corrosion inhibiting properties, with potential applications in protecting industrial materials from corrosive damage. This area of research underscores the versatility of phenylpiperazine-carbonylbenzonitrile derivatives in applications beyond the pharmaceutical industry, extending to materials science and engineering (Chaouiki et al., 2018).

Future Directions

The future directions for “4-(4-Phenylpiperazine-1-carbonyl)benzonitrile” and similar compounds involve further exploration of their potential in drug discovery. The phenylpiperazine scaffold is versatile and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This makes it a promising area for the design of new compounds with different biological profiles .

Mechanism of Action

Target of Action

The primary target of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile is the C-C Chemokine receptor 5 (CCR5) . CCR5 is a G protein-coupled receptor (GPCR) for the β-chemokines MIP-1α, MIP-1β, and RANTES . It is also a primary co-receptor with CD4 for macrophage-tropic (M-tropic or R5) HIV-1 viruses .

Mode of Action

This compound acts as a CCR5 antagonist . It binds to the CCR5 receptor, blocking the interaction between the receptor and its ligands. This prevents the downstream signaling cascade that would normally be triggered by the binding of the ligand to the receptor .

Biochemical Pathways

The action of this compound on the CCR5 receptor affects the chemokine signaling pathway . By blocking the CCR5 receptor, it inhibits the chemotactic response that would normally result from the binding of the chemokine ligands to the receptor . This can have downstream effects on immune cell migration and inflammation .

Result of Action

As a CCR5 antagonist, this compound can inhibit the fusion of CCR5-tropic HIV-1 with the host cell, thereby preventing the virus from entering the cell . This can result in a reduction in viral load and a slowing of disease progression .

Properties

IUPAC Name |

4-(4-phenylpiperazine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c19-14-15-6-8-16(9-7-15)18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGKPHCFWSKGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methoxyphenyl)thiophene-2-carboxylate](/img/structure/B2980474.png)

![Ethyl 4-({[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2980475.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1H-indole-2-carboxamide](/img/structure/B2980477.png)

![Methyl 3-[3-(trifluoromethyl)pyrazolyl]propanoate](/img/structure/B2980485.png)

![(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2980488.png)

![2-[(5-methyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid](/img/structure/B2980494.png)